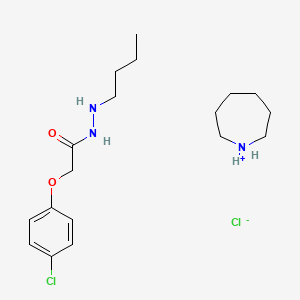![molecular formula C20H21IN6O4 B13771728 Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- CAS No. 68214-78-8](/img/structure/B13771728.png)
Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- is a complex organic compound with the molecular formula C20H21IN6O4 This compound is known for its unique structural features, which include an azo group, a cyano group, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- typically involves the reaction of substituted anilines with cyanoacetyl chloride, followed by azo coupling with diazonium salts. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The presence of the iodine atom allows for nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules through further chemical transformations .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and probes for studying biochemical pathways .
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color properties. It is also explored for use in electronic materials and sensors .
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- involves its interaction with molecular targets such as enzymes and receptors. The azo group can participate in redox reactions, altering the activity of target proteins. The cyano and iodine groups contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-
- Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(methylamino)-4-methoxyphenyl]-
Uniqueness
The presence of the iodine atom in Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- distinguishes it from other similar compounds. This iodine atom enhances its reactivity and potential for substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
68214-78-8 |
|---|---|
Molecular Formula |
C20H21IN6O4 |
Molecular Weight |
536.3 g/mol |
IUPAC Name |
N-[2-[(2-cyano-6-iodo-4-nitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C20H21IN6O4/c1-5-26(6-2)18-9-16(23-12(3)28)17(10-19(18)31-4)24-25-20-13(11-22)7-14(27(29)30)8-15(20)21/h7-10H,5-6H2,1-4H3,(H,23,28) |
InChI Key |
IZORMMLJZNGANB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2I)[N+](=O)[O-])C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


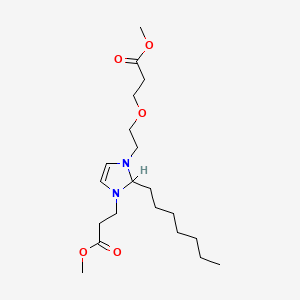


![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)

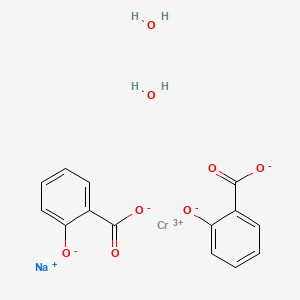

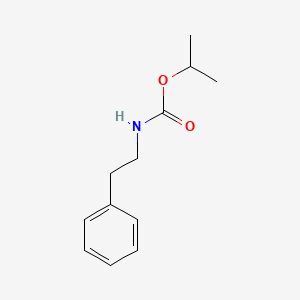

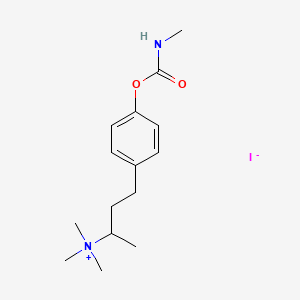
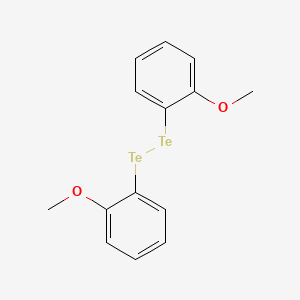
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
